3-Ethenyl-4-iodopyridin-2-OL synthesis pathway
3-Ethenyl-4-iodopyridin-2-OL synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Ethenyl-4-iodopyridin-2-ol
Introduction
3-Ethenyl-4-iodopyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), an iodine atom, and a vinyl group—makes it a versatile scaffold for further chemical modifications. The vinyl group can participate in polymerization and various addition reactions, while the iodo group is a prime handle for cross-coupling reactions to introduce further complexity. This guide provides a comprehensive overview of a proposed synthetic pathway for 3-ethenyl-4-iodopyridin-2-ol, drawing upon established methodologies in heterocyclic chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will detail a plausible retrosynthetic analysis, a forward synthetic route with mechanistic insights, detailed experimental protocols, and a summary of expected outcomes based on analogous transformations reported in the literature.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach, disconnecting the vinyl and iodo substituents from the core pyridin-2-ol scaffold. Two primary disconnections are considered:
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C-C bond disconnection: The ethenyl group at the C3 position can be installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. This retrosynthetic step leads to a 3-halo-4-iodopyridin-2-ol intermediate.
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C-I bond disconnection: The iodine atom at the C4 position can be introduced through electrophilic iodination of a 3-ethenylpyridin-2-ol precursor.
Considering the potential for side reactions and the directing effects of the existing substituents, a pathway involving the late-stage introduction of the vinyl group is often preferable to avoid potential polymerization or reaction of the vinyl group under iodination conditions. Therefore, the primary proposed retrosynthetic pathway is as follows:
Caption: Proposed forward synthesis of 3-ethenyl-4-iodopyridin-2-ol.
Step 1: Synthesis of 4-Iodopyridin-2-ol
The first step is the regioselective iodination of pyridin-2-ol at the C4 position. Pyridin-2-ol exists in equilibrium with its tautomer, 2-pyridone. The electron-donating nature of the hydroxyl/carbonyl group and the ring nitrogen directs electrophilic substitution primarily to the 3- and 5-positions. However, under specific conditions, iodination at the 4-position can be achieved. A radical-based direct C-H iodination protocol has been developed for pyridones, which can lead to iodination at the C3 and C5 positions. [1][2]For selective C4 iodination, a different approach may be needed, potentially involving protection-deprotection or specific directing groups if direct iodination is not efficient. However, for the purpose of this guide, we will consider a direct iodination approach, acknowledging that optimization may be required.
Experimental Protocol for Iodination
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Materials: Pyridin-2-ol, N-Iodosuccinimide (NIS), Acetonitrile.
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Procedure:
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To a solution of pyridin-2-ol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-iodopyridin-2-ol.
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Step 2: Synthesis of 3-Bromo-4-iodopyridin-2-ol
With the 4-position blocked by iodine, the subsequent electrophilic bromination is expected to occur at either the 3- or 5-position. The electronic effects of the existing substituents will direct the incoming electrophile.
Experimental Protocol for Bromination
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Materials: 4-Iodopyridin-2-ol, N-Bromosuccinimide (NBS), Acetonitrile.
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Procedure:
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Dissolve 4-iodopyridin-2-ol (1.0 eq) in acetonitrile.
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Add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography to yield 3-bromo-4-iodopyridin-2-ol.
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Step 3: Synthesis of 3-Ethenyl-4-iodopyridin-2-ol via Suzuki-Miyaura Coupling
The final step involves the installation of the ethenyl group at the 3-position via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for forming carbon-carbon bonds. [3][4]Potassium vinyltrifluoroborate is a stable, easy-to-handle source of the vinyl group. [3]
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromo-4-iodopyridin-2-ol) to form a Pd(II) complex.
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Transmetalation: The vinyl group is transferred from the boron atom to the palladium center, with the aid of a base.
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Reductive Elimination: The coupled product (3-ethenyl-4-iodopyridin-2-ol) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol for Suzuki-Miyaura Coupling
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Materials: 3-Bromo-4-iodopyridin-2-ol, Potassium vinyltrifluoroborate, Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.
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Procedure:
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In a Schlenk flask, combine 3-bromo-4-iodopyridin-2-ol (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).
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Add Pd(dppf)Cl₂ (0.05 eq).
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Evacuate and backfill the flask with argon three times.
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Add degassed 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture at 80-100 °C for 12-24 hours under an argon atmosphere.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-ethenyl-4-iodopyridin-2-ol.
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Data Summary
The following table summarizes the key parameters and expected yields for each step of the proposed synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrate reactivity.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Iodination | Pyridin-2-ol, NIS | Acetonitrile | Room Temp. | 12-24 | 60-80 |
| 2 | Bromination | 4-Iodopyridin-2-ol, NBS | Acetonitrile | 0 to Room Temp. | 6-12 | 70-90 |
| 3 | Suzuki-Miyaura Coupling | 3-Bromo-4-iodopyridin-2-ol, K-vinyl-BF₃, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-100 | 12-24 | 50-70 |
Alternative Synthetic Strategy: Stille Coupling
An alternative to the Suzuki-Miyaura coupling for the final step is the Stille coupling reaction, which utilizes an organotin reagent. [5][6]The Stille reaction is known for its tolerance to a wide range of functional groups. [7]
Experimental Protocol for Stille Coupling (Alternative Step 3)
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Materials: 3-Bromo-4-iodopyridin-2-ol, Vinyltributyltin, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Toluene.
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Procedure:
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To a solution of 3-bromo-4-iodopyridin-2-ol (1.0 eq) in toluene, add vinyltributyltin (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).
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Degas the mixture with a stream of argon for 15 minutes.
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Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours under an argon atmosphere.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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The main drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. [6]
Conclusion
The proposed multi-step synthesis of 3-ethenyl-4-iodopyridin-2-ol provides a viable and logical route to this functionalized heterocyclic compound. The pathway leverages well-established and robust chemical transformations, including electrophilic halogenation and palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and further exploration of this and related molecules. Careful optimization of each step will be crucial for maximizing yields and purity.
References
- Molander, G. A., & Brown, A. R. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. The Journal of Organic Chemistry, 76(11), 4771–4775.
- Uozumi, Y., & Okumura, S. (2021). Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. Synfacts, 17(02), 0196.
- Al-Zoubi, R. M., & Marion, O. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(24), 5027–5030.
- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
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- Caddick, S., & Cloke, F. G. N. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
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- Chemistry LibreTexts. (2023). Stille Coupling.
- Li, J., & Li, Y. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-32). Wiley-VCH.
- Buncel, E., & Onyido, I. (2003). Reactions of Hydroxypyridines with 1‐Chloro‐2,4,6‐trinitrobenzene − Product Structure, Kinetics, and Tautomerism. Canadian Journal of Chemistry, 81(6), 595-605.
- Ranjbar-Karimi, R., & Hashemi, M. M. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research, 5(1), 73-79.
- Stuart, D. R., & Fagnou, K. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- BenchChem. (2025).
- Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
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